
Determining the IC50 of GC373 Against SARS-
CoV-2 Main Protease (Mpro)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GC373

Cat. No.: B3098307 Get Quote

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2

(SARS-CoV-2), has necessitated the rapid development of effective antiviral therapeutics. A

key drug target in SARS-CoV-2 is the main protease (Mpro), also known as 3C-like protease

(3CLpro). This enzyme is essential for the cleavage of viral polyproteins into functional non-

structural proteins, a critical step in the viral replication cycle. Inhibition of Mpro activity can

effectively block viral replication.

GC373 is a dipeptide-based protease inhibitor that has demonstrated potent inhibitory activity

against the Mpro of various coronaviruses, including SARS-CoV-2. It acts as a covalent

inhibitor, forming a reversible hemithioacetal with the catalytic cysteine residue (Cys145) in the

Mpro active site.[1] This document provides detailed protocols for determining the half-maximal

inhibitory concentration (IC50) of GC373 against SARS-CoV-2 Mpro through a biochemical

assay, as well as methods for evaluating its antiviral efficacy (EC50) and cytotoxicity (CC50) in

cell-based assays.
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The following table summarizes the reported inhibitory and cytotoxic concentrations of GC373
and its prodrug GC376 against SARS-CoV-2.

Compo
und

Assay
Type

Target
Cell
Line

IC50
(µM)

EC50
(µM)

CC50
(µM)

Selectiv
ity
Index
(SI =
CC50/E
C50)

GC373
Biochemi

cal

SARS-

CoV-2

Mpro

-
0.40 ±

0.05
- - -

GC373
Cell-

based

SARS-

CoV-2
Vero E6 - ~1.0 >100 >100

GC376

(prodrug)

Biochemi

cal

SARS-

CoV-2

Mpro

-
0.19 ±

0.04
- - -

GC376

(prodrug)

Cell-

based

SARS-

CoV-2
Vero E6 - ~1.0 >100 >100

Data compiled from multiple sources.[1]

Signaling Pathway and Mechanism of Action
GC373 inhibits SARS-CoV-2 replication by targeting the main protease (Mpro). The diagram

below illustrates the mechanism of action.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b3098307?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7453019/
https://www.benchchem.com/product/b3098307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3098307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SARS-CoV-2 Replication Cycle

Inhibition by GC373

Viral RNA

Polyprotein

Translation

Mpro

Self-cleavage

Functional Proteins

Cleavage of Polyprotein

Inactive Mpro

Viral Assembly

New Virions

GC373

Covalent Inhibition
(Hemithioacetal formation with Cys145)

Blocked

Click to download full resolution via product page

Mechanism of GC373 inhibition of SARS-CoV-2 Mpro.

Experimental Protocols
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Biochemical IC50 Determination of GC373 against
SARS-CoV-2 Mpro (FRET-based Assay)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to

determine the IC50 value of GC373 against purified recombinant SARS-CoV-2 Mpro. The

assay relies on the cleavage of a fluorogenic peptide substrate by Mpro, which separates a

quencher from a fluorophore, resulting in a fluorescent signal.

Materials:

Recombinant SARS-CoV-2 Mpro

FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

GC373

Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT

DMSO (Dimethyl sulfoxide)

384-well black, flat-bottom plates

Fluorescence plate reader

Procedure:

Compound Preparation:

Prepare a 10 mM stock solution of GC373 in DMSO.

Perform serial dilutions of the GC373 stock solution in DMSO to create a range of

concentrations (e.g., 10-point, 3-fold dilutions).

Further dilute each concentration in Assay Buffer to achieve the desired final

concentrations for the assay. The final DMSO concentration in the assay should be kept

below 1%.

Enzyme and Substrate Preparation:
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Dilute the recombinant SARS-CoV-2 Mpro in Assay Buffer to the desired working

concentration (e.g., 50 nM).

Dilute the FRET substrate in Assay Buffer to the desired working concentration (e.g., 20

µM).

Assay Protocol:

Add 5 µL of each diluted GC373 concentration to the wells of a 384-well plate.

Include control wells:

Negative Control (0% inhibition): 5 µL of Assay Buffer with the same final concentration

of DMSO as the compound wells.

Positive Control (100% inhibition): A known Mpro inhibitor or no enzyme.

Add 20 µL of the diluted Mpro solution to all wells except the no-enzyme control wells.

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the

enzyme.

Initiate the enzymatic reaction by adding 25 µL of the diluted FRET substrate to all wells.

Immediately measure the fluorescence intensity every minute for 30-60 minutes using a

fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).

Data Analysis:

Determine the initial reaction velocity (V) for each concentration of GC373 by calculating

the slope of the linear portion of the fluorescence signal over time.

Normalize the data to the negative control (100% activity) and positive control (0%

activity).

Plot the percentage of inhibition against the logarithm of the GC373 concentration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b3098307?utm_src=pdf-body
https://www.benchchem.com/product/b3098307?utm_src=pdf-body
https://www.benchchem.com/product/b3098307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3098307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.
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Workflow for biochemical IC50 determination.

Cell-based Antiviral Efficacy (EC50) and Cytotoxicity
(CC50) Determination
This protocol describes a cytopathic effect (CPE) reduction assay to determine the EC50 of

GC373 in a cell-based system and a parallel cytotoxicity assay to determine the CC50.

Materials:

Vero E6 cells

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

GC373

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin

96-well clear-bottom, tissue culture-treated plates

CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar

Luminometer

Procedure - EC50 Determination:

Cell Seeding:

Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM

supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

Compound Treatment and Viral Infection:

Prepare serial dilutions of GC373 in DMEM with 2% FBS.

Remove the growth medium from the cells and add 100 µL of the diluted GC373 to the

respective wells.

Include a "no drug" control.

Immediately infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05 in

a volume of 50 µL.

Include uninfected control wells.

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant

CPE is observed in the virus control wells.

Quantification of Viral CPE:

After the incubation period, equilibrate the plate to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Data Analysis:

Normalize the data to the uninfected cell control (100% viability) and the virus-infected

control (0% viability).

Plot the percentage of cell viability against the logarithm of the GC373 concentration.

Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response

curve.

Procedure - CC50 Determination:

Follow the same procedure as for the EC50 determination, but without adding the virus to

the cells.

Data Analysis:

Normalize the data to the untreated cell control (100% viability).

Plot the percentage of cell viability against the logarithm of the GC373 concentration.

Calculate the CC50 value by fitting the data to a four-parameter logistic dose-response

curve.
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Workflow for cell-based EC50 and CC50 determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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